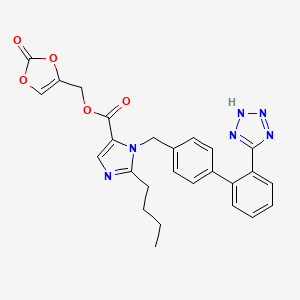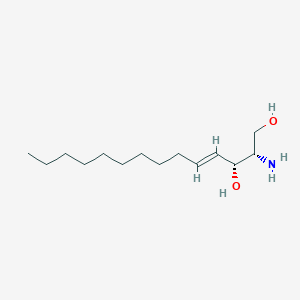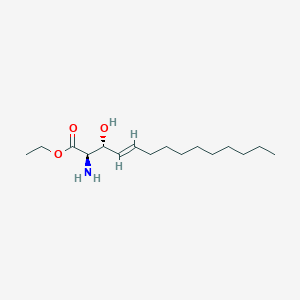
α-Zearalenol-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Zearalenol is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp. It is the α-epimer of β-zearalenol. Along with β-zearalenol, it is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism .
Synthesis Analysis
The synthesis of α-Zearalenol involves the use of recombinant barley glucosyltransferase HvUGT14077. This enzyme efficiently glucosylates the phase-I ZEN-metabolites α-zearalenol and β-zearalenol . Zearalenone (ZEN) is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications .Molecular Structure Analysis
The molecular structure of α-Zearalenol is similar to that of zearalenone, with the difference being the presence of a C6′ hydroxyl group instead of a keto group . The structure of α-Zearalenol-d4 (Major) is C18H20D4O5 with a molecular weight of 324.4 .Chemical Reactions Analysis
The biotransformation of Zearalenone into α-/β-zearalanol (ZAL) or α-/β-zearalenol (ZEL) is one of the main in vivo and in vitro metabolic processes . Two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, were identified for the first time. These enzymes could transform 20 µg/mL ZEA within 2 h and degrade >90% of ZEA toxic derivatives, α/β-zearalanol and α/β-zearalenol, within 6 h .Physical And Chemical Properties Analysis
α-Zearalenol-d4 (Major) is a neat product with a molecular formula of C18H20D4O5 and a molecular weight of 324.4 . Zearalenone is white in color, crystalline in structure, and has a melting point of 164–165 °C. It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols .Wissenschaftliche Forschungsanwendungen
Impact on Porcine Embryonic Development
α-Zearalenol, a derivative of Zearalenone, affects mammalian reproduction and development, particularly in pigs. A study by Wang, Rodriguez, and Memili (2012) revealed that α-Zearalenol significantly decreased cleavage and blastocyst rates in porcine embryos, suggesting a potential impact on early embryonic development through pathways other than estrogen receptor binding (Wang, Rodriguez, & Memili, 2012).
Reduction and Bioaccessibility of Mycotoxins
Bordin et al. (2017) investigated the reduction of α-Zearalenol using allyl isothiocyanate, observing that the reaction products had lower cytotoxicity and increased bioaccessibility compared to the original mycotoxins. This indicates a potential for reducing mycotoxin contamination in food products (Bordin et al., 2017).
Breast Cancer Risk Assessment
A case-control study in Tunisia by Belhassen et al. (2015) linked α-Zearalenol with an increased risk of developing breast cancer. This study highlighted the importance of understanding the role of mycotoxins like α-Zearalenol in hormone-dependent tumors (Belhassen et al., 2015).
Effects on Boar Sperm DNA Integrity
Tsakmakidis et al. (2008) explored the effects of α-Zearalenol on boar sperm DNA integrity and motility. They found that while α-Zearalenol did not significantly affect sperm motility, it did cause chromatin instability in a dose-dependent manner (Tsakmakidis et al., 2008).
Analysis in Cereals and Feed
Urraca, Marazuela, and Moreno-Bondi (2004) developed a method for determining α-Zearalenol in cereals and swine feed, emphasizing its relevance in food safety and quality control (Urraca, Marazuela, & Moreno-Bondi, 2004).
Endocrine Disruption Effects
Frizzell et al. (2011) assessed the endocrine-disrupting activity of α-Zearalenol, highlighting its potent estrogenic effects and ability to alter hormone production. This study contributes to understanding the potential health risks associated with exposure to mycotoxins (Frizzell et al., 2011).
Safety And Hazards
Zearalenone and its derivatives pose significant health threats to humans and animals. Especially, the derivative α-zearalanol (α-ZAL) is over 10 times more toxic than ZEN . Zearalenone is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen .
Zukünftige Richtungen
The future directions in the study of α-Zearalenol-d4 (Major) involve enhancing the activity of zearalenone lactone hydrolase toward the more toxic α-zearalanol via a single-point mutation . There is also a need for further rational engineering of ZHDs, which will ultimately contribute to addressing the health risks and food safety issues posed by ZEN-like mycotoxins .
Eigenschaften
CAS-Nummer |
1778734-73-8 |
|---|---|
Produktname |
α-Zearalenol-d4 (Major) |
Molekularformel |
C₁₈H₂₀D₄O₅ |
Molekulargewicht |
324.4 |
Synonyme |
(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



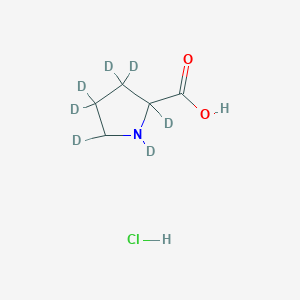
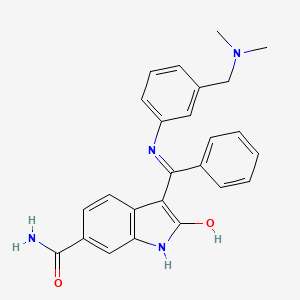
![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)
